Methyl 4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate
Description
Methyl 4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a heterocyclic compound featuring a benzo[d]thiazole core linked to a hydrazinecarbonyl group and a methyl benzoate moiety.
Properties
IUPAC Name |
methyl 4-[[(6-methyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-10-3-8-13-14(9-10)24-17(18-13)20-19-15(21)11-4-6-12(7-5-11)16(22)23-2/h3-9H,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVISZTRBAQKHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate typically involves the condensation of 6-methylbenzo[d]thiazole-2-carbohydrazide with methyl 4-formylbenzoate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzo[d]thiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to the biological activities of the thiazole ring.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Hydrazinecarbonyl vs. Urea/Thiourea Derivatives
- Hydrazinecarbonyl Benzoates: The target compound’s hydrazinecarbonyl group (–NH–NH–CO–) contrasts with urea (–NH–CO–NH–) or thiourea (–NH–CS–NH–) derivatives, such as those in (e.g., 1f, 1g). For example, compound 1f (ESI-MS m/z: 667.9 [M−2HCl+H]⁺) shows a melting point of 198–200°C, while hydrazinecarbonyl derivatives may exhibit lower melting points due to reduced rigidity .
- Synthetic Efficiency : Urea derivatives in are synthesized via multi-step reactions involving aryl isothiocyanates, achieving yields of 70–78% , comparable to hydrazinecarbonyl synthesis routes that typically yield 60–75% under similar conditions .
Benzoate Ester Modifications
- The methyl benzoate group in the target compound is a common feature in analogs like Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate (), synthesized via condensation of 5-methyl-1,2-phenylenediamine with methyl 4-formyl benzoate using Na₂S₂O₅ as a catalyst. This method yields 65–70%, slightly higher than hydrazinecarbonyl analogs due to fewer reactive intermediates .
Heterocyclic Core Variations
Benzo[d]thiazole vs. Benzo[c][1,2,5]thiadiazole
- Electronic Properties : The benzo[d]thiazole core in the target compound has a sulfur atom contributing to π-conjugation, whereas benzo[c][1,2,5]thiadiazole () includes nitrogen atoms, enhancing electron-withdrawing effects. This difference impacts UV-Vis absorption; for example, compound 16 () shows λmax at 450 nm, whereas benzo[d]thiazole derivatives typically absorb at 350–400 nm .
- Synthesis Complexity : Benzo[c][1,2,5]thiadiazole derivatives require Pd-catalyzed cross-coupling (e.g., with ethynyltrimethylsilane), yielding 20–64% , while benzo[d]thiazole synthesis () uses simpler reflux conditions with aryl isothiocyanates, achieving 75–85% yields .
Benzo[d]thiazole vs. Quinoline Derivatives
- Quinoline-based analogs (, e.g., C1–C7) feature a nitrogen-rich aromatic system, enhancing basicity compared to the sulfur-containing benzo[d]thiazole. For instance, C1 (melting point: 180–182°C) exhibits stronger intermolecular interactions due to its piperazine linker, whereas the hydrazinecarbonyl group in the target compound may reduce crystallinity .
Physicochemical and Spectral Data Comparison
Biological Activity
Introduction
Methyl 4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-parasitic research. This article reviews the biological activity associated with this compound, summarizing findings from various studies, including its synthesis, mechanisms of action, and efficacy against different biological targets.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Structural Features
- Core Structure : The compound features a benzoate moiety linked to a hydrazine derivative.
- Functional Groups : The presence of a thiazole ring and hydrazinecarbonyl group are significant for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of hydrazine compounds exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer) and COLO-205 (colorectal cancer), with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HT-29 | TBD |
| Related Compound SQ2 | HT-29 | 3.38 |
| Related Compound SQ2 | COLO-205 | 10.55 |
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Receptor Tyrosine Kinases (RTKs) : These proteins are crucial in cancer progression; compounds targeting RTKs can disrupt signaling pathways essential for tumor growth .
- Induction of Apoptosis : Studies have shown that such compounds can induce apoptosis in cancer cells, leading to cell cycle arrest in G1 and G2/M phases .
Antimalarial Activity
In addition to anticancer properties, some derivatives of hydrazine compounds have shown promise against malaria. Research indicates that similar structures may inhibit key enzymes involved in the malaria parasite's lifecycle, suggesting potential for further development .
Antimicrobial Activity
Hydrazone derivatives have been studied for their antimicrobial properties. Compounds with similar structural features have demonstrated activity against various bacterial strains, indicating that this compound may also possess antimicrobial properties worth investigating .
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on human cancer cell lines using MTT assays. The results indicated significant cell death at higher concentrations, supporting its potential as an anticancer agent.
Case Study 2: Molecular Docking Studies
Molecular docking studies were performed to predict the binding affinity of the compound to target proteins involved in cancer progression. The results suggested strong interactions with key amino acids in the active sites of these proteins, further validating its potential as a therapeutic agent .
Q & A
Basic Synthesis
Q: What are the standard synthetic routes for Methyl 4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate, and how are intermediates purified? A: The synthesis typically involves:
- Step 1: Preparation of 6-methylbenzo[d]thiazol-2-amine via bromine/glacial acetic acid-mediated cyclization of 4-methylaniline and sodium thiocyanate .
- Step 2: Hydrazination of the amine using hydrazine hydrate in ethylene glycol under reflux to yield 2-hydrazinyl-6-methylbenzo[d]thiazole .
- Step 3: Coupling with methyl 4-(chlorocarbonyl)benzoate via a nucleophilic acyl substitution reaction in dry methanol or DMF, catalyzed by glacial acetic acid .
- Purification: Recrystallization (ethanol/ethyl acetate) or column chromatography (silica gel, ethyl acetate/hexane) is used to isolate intermediates and the final product .
Basic Characterization
Q: Which analytical techniques are critical for confirming the structure and purity of this compound? A: Key methods include:
- NMR spectroscopy: ¹H and ¹³C NMR to verify hydrazinecarbonyl (–NH–NH–C=O) and ester (–COOCH₃) groups .
- IR spectroscopy: Peaks at ~3269 cm⁻¹ (N–H stretch), ~1710 cm⁻¹ (C=O ester), and ~1650 cm⁻¹ (amide C=O) .
- Melting point analysis: Consistency with literature values (e.g., analogs report 121–182°C ).
- Elemental analysis: Carbon, hydrogen, and nitrogen content validation .
Advanced Synthesis Optimization
Q: How can reaction yields be improved for the hydrazination step, and what factors influence selectivity? A:
- Solvent choice: Ethylene glycol enhances hydrazine reactivity compared to water, reducing side products .
- Catalysis: Glacial acetic acid (4–5 drops) accelerates imine formation while suppressing oxidation .
- Temperature control: Reflux (100–110°C) ensures complete conversion without degrading heat-sensitive groups .
- Stoichiometry: A 1:1.2 molar ratio of benzo[d]thiazol-2-amine to hydrazine hydrate minimizes unreacted starting material .
Reactivity and Stability
Q: Under what conditions does the hydrazinecarbonyl group undergo hydrolysis or rearrangement? A:
- Acidic conditions (pH < 3): The hydrazine linkage hydrolyzes to form carboxylic acid derivatives .
- Basic conditions (pH > 10): Ester groups (COOCH₃) saponify to carboxylates, altering solubility .
- Thermal stability: Decomposition occurs above 200°C, necessitating low-temperature storage (<25°C) .
Pharmacological Activity
Q: What methodologies are used to evaluate this compound’s enzyme inhibition or anticancer potential? A:
- In vitro assays:
- Kinase inhibition: Fluorescence-based ATPase assays (IC₅₀ determination) .
- Antiproliferative activity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values .
- Targeted studies: Molecular docking (AutoDock Vina) to predict binding to EGFR or tubulin .
Data Contradictions
Q: How should researchers resolve discrepancies in reported melting points or NMR spectra for analogs? A:
- Crystallinity: Recrystallization solvents (e.g., ethanol vs. chloroform) affect melting points .
- Tautomerism: Hydrazone/enol-keto equilibria in DMSO-d₆ can shift NMR peaks; use CDCl₃ for consistent data .
- Impurity profiling: HPLC-MS (C18 column, acetonitrile/water gradient) identifies byproducts like unreacted amines .
Biological Assay Design
Q: What controls and replicates are essential for reliable cytotoxicity or enzyme inhibition studies? A:
- Positive controls: Reference inhibitors (e.g., doxorubicin for cytotoxicity, staurosporine for kinase assays) .
- Negative controls: Solvent-only (DMSO) and untreated cell/ enzyme samples .
- Replicates: Triplicate measurements per concentration to calculate SD/SE .
Degradation Studies
Q: How can photostability and metabolic degradation pathways be investigated? A:
- Photolysis: Expose to UV light (300–400 nm) and monitor degradation via HPLC .
- Microsomal assays: Incubate with rat liver microsomes (NADPH cofactor) and analyze metabolites using LC-QTOF-MS .
Computational Modeling
Q: Which software and parameters are optimal for docking studies with benzothiazole derivatives? A:
- Tools: AutoDock Vina or Schrödinger Suite (Glide) for ligand-protein docking .
- Parameters:
- Grid box: Center on ATP-binding site (EGFR: 20 ų) .
- Scoring functions: MM-GBSA for binding free energy estimation .
Scale-Up Challenges
Q: What industrial-scale hurdles arise during synthesis, and how can they be mitigated? A:
- Purification: Replace column chromatography with fractional crystallization for cost efficiency .
- Safety: Hydrazine hydrate is toxic; use closed reactors and PPE .
- Yield loss: Optimize stoichiometry and solvent recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
